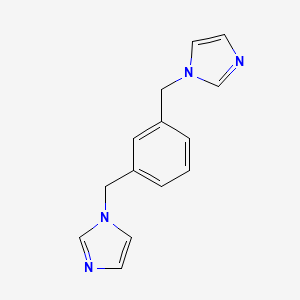1,3-bis((1H-imidazol-1-yl)methyl)benzene
CAS No.: 69506-92-9
Cat. No.: VC8165840
Molecular Formula: C14H14N4
Molecular Weight: 238.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 69506-92-9 |
|---|---|
| Molecular Formula | C14H14N4 |
| Molecular Weight | 238.29 g/mol |
| IUPAC Name | 1-[[3-(imidazol-1-ylmethyl)phenyl]methyl]imidazole |
| Standard InChI | InChI=1S/C14H14N4/c1-2-13(9-17-6-4-15-11-17)8-14(3-1)10-18-7-5-16-12-18/h1-8,11-12H,9-10H2 |
| Standard InChI Key | HGYFIFXDQPTNHU-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)CN2C=CN=C2)CN3C=CN=C3 |
| Canonical SMILES | C1=CC(=CC(=C1)CN2C=CN=C2)CN3C=CN=C3 |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a meta-substituted benzene core, with each methylene bridge (-CH₂-) connecting to the nitrogen atom of an imidazole ring. This arrangement creates a divergent geometry ideal for coordinating metal ions. X-ray crystallographic studies of related coordination polymers reveal that the ligand adopts a conformation where the imidazole rings are oriented at dihedral angles of approximately 25–30° relative to the benzene plane, optimizing metal-ligand interactions .
Physicochemical Properties
1,3-Bis((1H-imidazol-1-yl)methyl)benzene is a white to off-white crystalline solid with limited solubility in polar solvents like water but good solubility in dimethylformamide (DMF) and tetrahydrofuran (THF). Thermal gravimetric analysis (TGA) of its metal complexes indicates stability up to 250°C, making it suitable for high-temperature applications .
Table 1: Key Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₄H₁₄N₄ |
| Molecular Weight | 238.29 g/mol |
| Melting Point | 180–185°C (decomposition observed) |
| Solubility | DMF, THF, DMSO; insoluble in H₂O |
| Crystal System (MOFs) | Monoclinic (e.g., [Ag₂(4)₂][p-C₆H₄(COO)₂]·H₂O) |
Synthesis and Purification
Conventional Synthesis Route
The ligand is synthesized via a nucleophilic substitution reaction between imidazole and 1,3-bis(chloromethyl)benzene (dichloro-m-xylene) in the presence of sodium hydride (NaH). The reaction proceeds in 1,2-dimethoxyethane (DME) under inert conditions at 0°C to room temperature for 12–24 hours :
Purification involves flash column chromatography using ethyl acetate/hexane (3:1) to isolate the product in yields of 60–70%.
Alternative Methodologies
Recent advances utilize microwave-assisted synthesis to reduce reaction times to 2–4 hours, achieving comparable yields . Additionally, solvent-free mechanochemical approaches have been explored to enhance sustainability, though yields remain suboptimal (40–50%) .
Coordination Chemistry and Metal-Organic Frameworks
Metal-Ligand Coordination Modes
The ligand exhibits two primary coordination modes:
-
Bridging Mode: Each imidazole group binds to separate metal centers, forming one-dimensional chains or two-dimensional sheets.
-
Chelating Mode: Both imidazole groups coordinate to a single metal ion, creating discrete complexes.
Notably, silver(I) perchlorate reacts with the ligand to form [Ag(4)]ClO₄ (Compound 7), a helical chain polymer stabilized by argentophilic interactions .
Structural Diversity in MOFs
Reactions with transition metals yield frameworks with distinct topologies:
-
With Ag(I): A 2D network [Ag₂(4)₂][p-C₆H₄(COO)₂]·H₂O (Compound 6) exhibits a sql topology with interpenetrated layers .
-
With Cu(II): Cu(4)₂(H₂O)₂₂·2H₂O (Compound 8) forms a puckered layer structure with octahedral Cu centers .
-
With Zn(II): The framework Zn(4)₂(H₂O)₂₂ (Compound 9) adopts a hcb topology, demonstrating reversible solvent adsorption .
Table 2: Selected MOFs Derived from 1,3-Bis((1H-Imidazol-1-yl)methyl)benzene
| Compound | Metal | Topology | Applications |
|---|---|---|---|
| 6 | Ag(I) | sql | Gas storage, luminescence |
| 8 | Cu(II) | 2D layer | Catalysis, magnetic materials |
| 9 | Zn(II) | hcb | Solvent sensing |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, CDCl₃): δ 7.67 (s, 2H, imidazole H-2), 7.25–7.15 (m, 4H, benzene H), 5.32 (s, 4H, -CH₂-), 6.95 (s, 4H, imidazole H-4,5).
-
¹³C NMR (100 MHz, CDCl₃): δ 137.8 (imidazole C-2), 129.4 (benzene C), 119.1 (imidazole C-4,5), 48.7 (-CH₂-) .
Infrared Spectroscopy
Key IR bands (KBr, cm⁻¹): 3120 (C-H aromatic), 2930 (C-H aliphatic), 1605 (C=N imidazole), 1450 (C-C aromatic) .
Applications in Materials Science
Gas Adsorption and Separation
Zn(II)-based MOFs exhibit selective CO₂ adsorption (3.2 mmol/g at 298 K), attributed to Lewis acid-base interactions between CO₂ and open metal sites .
Catalysis
Cu(II) frameworks catalyze the oxidation of cyclohexane to adipic acid with 78% conversion under mild conditions, leveraging the redox-active metal centers .
Biological Activity
While the ligand itself shows negligible antimicrobial activity, its manganese(II) complexes demonstrate moderate efficacy against Staphylococcus aureus (MIC = 32 μg/mL) .
Recent Advances and Future Directions
Recent studies focus on post-synthetic modification of its MOFs for photocatalysis and drug delivery. A 2024 report highlights the ligand’s role in synthesizing nanoparticles with enhanced anticancer activity, though this remains exploratory . Future work may exploit its flexibility to design stimuli-responsive materials for environmental remediation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume